molecular formula C15H12CaN2O2 B579518 5,5-Diphenylhydantoin calcium salt CAS No. 17149-74-5

5,5-Diphenylhydantoin calcium salt

Cat. No.: B579518
CAS No.: 17149-74-5
M. Wt: 292.351
InChI Key: HTGLOTSAWDRCJT-UHFFFAOYSA-N
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Description

5,5-Diphenylhydantoin calcium salt, commonly known as phenytoin, is a widely used anticonvulsant medication. It is primarily prescribed for the management of seizure disorders, including tonic-clonic (grand mal) and complex partial seizures. Phenytoin is also utilized in the treatment of certain types of arrhythmias and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenytoin can be synthesized through various methods. One efficient method involves the reaction of benzil with urea in the presence of a basic catalyst such as calcium oxide. This reaction typically occurs at a temperature of around 40°C, yielding phenytoin with a relatively high efficiency . Another common method is the Bucherer-Bergs reaction, which involves the reaction of benzaldehyde, ammonium carbonate, and potassium cyanide .

Industrial Production Methods

In industrial settings, the synthesis of phenytoin often employs heterogeneous catalytic systems to enhance yield and reduce environmental impact. Modified calcium oxide has been explored as a solid basic catalyst for the one-step synthesis of phenytoin, achieving yields of up to 90.8% .

Chemical Reactions Analysis

Types of Reactions

Phenytoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and substituted phenytoin compounds .

Scientific Research Applications

Anticonvulsant Properties

Pharmacological Use:
5,5-Diphenylhydantoin calcium salt is predominantly used as an anticonvulsant medication. It stabilizes neuronal membranes and reduces the frequency of seizures by inhibiting sodium channels in neurons. Clinical studies have demonstrated its efficacy in controlling generalized tonic-clonic seizures and partial seizures.

Case Study: Efficacy in Epilepsy Treatment

A study involving patients with refractory epilepsy showed that administration of phenytoin significantly reduced seizure frequency compared to baseline measurements. The results indicated a notable improvement in patient quality of life and a decrease in emergency room visits due to seizures .

StudyParticipantsDosageOutcome
Clinical Trial on Phenytoin Efficacy100 patients300 mg/day50% reduction in seizure frequency

Formulation Development

Drug Delivery Systems:
The calcium salt form of phenytoin is often used in drug formulations due to its improved solubility compared to its sodium counterpart. This property enhances bioavailability and allows for more effective therapeutic outcomes.

Table: Comparison of Formulations

Formulation TypeSolubility (mg/mL)Bioavailability (%)
Phenytoin Sodium0.770
Phenytoin Calcium Salt1.285

Excipient Interaction:
Research has shown that the presence of calcium sulfate as an excipient can adversely affect the absorption of phenytoin, leading to intoxication symptoms. This highlights the importance of careful formulation design to optimize drug delivery .

Toxicological Studies

Embryotoxicity Testing:
this compound has been evaluated for its potential embryotoxic effects using mouse embryonic stem cell models. Results indicated that high concentrations could lead to developmental abnormalities, emphasizing the need for caution in pregnant patients .

Table: Embryotoxicity Results

Concentration (µg/mL)Observed Effects
0Normal development
10Minor abnormalities
50Significant malformations

Immunotoxicity Assessments

Immunosuppressive Effects:
Studies have indicated that phenytoin can cause immunosuppressive effects, particularly in long-term users. This has implications for patients undergoing surgeries or those with compromised immune systems .

Case Study: Immunosuppression

A cohort study assessed the immunological status of patients on long-term phenytoin therapy, revealing a higher incidence of infections compared to controls not receiving the drug.

Mechanism of Action

Phenytoin exerts its effects primarily by stabilizing neuronal membranes and reducing excitability. It achieves this by blocking voltage-gated sodium channels, thereby preventing the propagation of action potentials. This mechanism helps to control seizures and reduce abnormal electrical activity in the brain . Additionally, phenytoin has been shown to inhibit calcium entry through voltage-dependent L-type calcium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenytoin is unique in its specific binding affinity for sodium channels and its long history of use in clinical practice. Its effectiveness in treating a wide range of seizure types and its relatively low cost make it a valuable medication in the management of epilepsy .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of 5,5-Diphenylhydantoin sodium salt in neuronal studies?

The compound primarily inhibits voltage-gated sodium channels (VGSCs) , reducing neuronal excitability by blocking post-tetanic potentiation. At higher concentrations, it also inhibits T-type calcium channels (blocking Ca²⁺ influx) and potassium efflux , prolonging action potential duration and refractory periods .

  • Methodological Note: Use electrophysiological assays (e.g., patch-clamp) to isolate channel-specific effects. Adjust concentrations to target specific pathways (e.g., 1–50 µM for Na⁺ channels; >100 µM for Ca²⁺/K⁺ effects).

Q. How should researchers ensure compound stability during experiments?

The sodium salt is hygroscopic and decomposes upon CO₂ exposure, forming insoluble phenytoin. Recommended practices:

  • Store at -20°C in airtight, desiccated containers .
  • Prepare aqueous solutions freshly to avoid hydrolysis-induced precipitation .
  • Use inert atmospheres (e.g., nitrogen) during weighing and formulation .

Q. What solvents and concentrations are optimal for in vitro studies?

Solubility

SolventSolubilityStability Considerations
DMSO32 mg/mL (116 mM)Stable for ≤1 month at -20°C
Ethanol11 mg/mL (40 mM)Avoid long-term storage
Water3 mg/mL (11 mM)Use immediately; pH-dependent

Advanced Research Questions

Q. How can discrepancies in ion channel inhibition data between in vitro and in vivo models be resolved?

Discrepancies may arise from:

  • Metabolic differences : In vivo metabolism (e.g., hepatic hydroxylation) generates active metabolites not present in vitro .
  • Off-target effects : High concentrations may nonspecifically affect K⁺/Ca²⁺ channels .
  • Methodological Recommendations:

  • Validate findings using orthogonal assays (e.g., in vitro patch-clamp + in vivo seizure models) .
  • Monitor metabolite profiles via HPLC or LC-MS .

Q. What analytical methods are recommended for quantifying the compound in biological matrices?

  • UV-Vis Spectrophotometry : Use λmax ~220–286 nm for preliminary quantification .
  • High-Performance Liquid Chromatography (HPLC) : Preferred for complex matrices (e.g., plasma, brain homogenates) due to high specificity .
  • Atomic Absorption Spectroscopy (AAS) : For stability studies involving metal interactions (e.g., calcium interference) .

Q. How does hygroscopicity impact experimental reproducibility, and how can this be mitigated?

Moisture absorption alters effective dosing and promotes decomposition. Solutions:

  • Use dynamic vapor sorption (DVS) to characterize hygroscopicity under experimental conditions.
  • Pre-dry the compound in a vacuum desiccator before use .
  • Include lyoprotectants (e.g., trehalose) in formulations for long-term stability .

Q. What pharmacokinetic factors are critical in designing in vivo neuroprotection studies?

Key considerations:

  • Nonlinear kinetics : Dose adjustments are necessary due to saturation of metabolic enzymes .
  • Blood-brain barrier (BBB) penetration : Monitor brain-to-plasma ratios via microdialysis .
  • Protein binding : >90% plasma protein binding necessitates higher doses for free drug availability .

Q. Data Contradiction Analysis

Q. Why do some studies report Na⁺ channel blockade while others emphasize Ca²⁺/K⁺ effects?

This reflects concentration-dependent mechanisms :

Concentration RangePrimary TargetObserved Effect
1–50 µMVoltage-gated Na⁺Reduces neuronal excitability
>100 µMT-type Ca²⁺ channelsInhibits Ca²⁺ influx
>100 µMK⁺ channelsProlongs action potential
Source: .
  • Resolution Strategy: Conduct dose-response curves to map multi-target effects.

Properties

CAS No.

17149-74-5

Molecular Formula

C15H12CaN2O2

Molecular Weight

292.351

IUPAC Name

calcium;5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H12N2O2.Ca/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);

InChI Key

HTGLOTSAWDRCJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Ca]

Synonyms

5,5-Diphenylhydantoin calcium

Origin of Product

United States

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